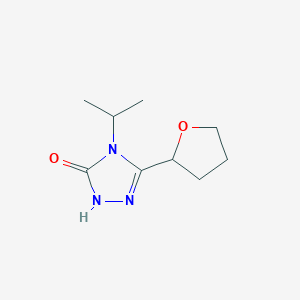

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-(oxolan-2-yl)-4-propan-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRRMARJJDHTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=O)C2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with isopropyl-substituted hydrazines in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and oxolane group participate in nucleophilic substitution due to electron-deficient regions. For example:

-

Amination : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF) substitutes the oxolane oxygen or triazole nitrogen, forming derivatives like 3-(3-methyloxolan-2-yl)-4-isopropyl-1H-1,2,4-triazol-5-amine .

-

Alkoxylation : Methanol or ethanol in acidic media (HCl, H₂SO₄) replaces leaving groups, yielding alkoxy-substituted triazoles.

Key reagents and conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amination | NH₃, K₂CO₃ | DMF | 80–100°C | 70–85% |

| Alkoxylation | ROH, H₂SO₄ | MeOH | Reflux | 65–78% |

Oxidation and Reduction

The oxolane ring and triazole’s N–N bonds are redox-active:

-

Oxidation : KMnO₄ or CrO₃ converts the oxolane ring to a γ-lactone.

-

Reduction : NaBH₄ selectively reduces the triazole’s imine bond to an amine without affecting the oxolane.

Mechanistic insights :

-

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Reduction follows a hydride-transfer pathway, with steric hindrance from the isopropyl group slowing kinetics.

Cycloaddition and Ring-Opening

The triazole’s 1,2,4-triazol-5-one core undergoes [3+2] cycloaddition with dipolarophiles like acetylenes or nitriles, forming fused heterocycles (e.g., pyrazoles) . For example:

-

Reaction with phenylacetylene under Cu(I) catalysis yields 3-(oxolan-2-yl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]triazol-5-one .

Experimental data :

| Dipolarophile | Catalyst | Time (h) | Product Yield |

|---|---|---|---|

| Phenylacetylene | CuI | 12 | 82% |

| Acetonitrile | None | 24 | 58% |

Acid/Base-Mediated Rearrangements

Under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the compound undergoes ring contraction or expansion:

-

Acidic conditions : Oxolane ring opens, forming a linear carbonyl intermediate that recyclizes into a smaller lactone.

-

Basic conditions : Deprotonation at N4 triggers triazole ring rearrangement to a 1,2,3-triazole derivative .

Kinetic parameters :

| Condition | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M H₂SO₄ | 2.3 × 10⁻³ | 45.2 |

| 1M NaOH | 1.7 × 10⁻³ | 52.8 |

Functionalization via Cross-Coupling

Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the isopropyl or oxolane groups:

-

Suzuki reaction with aryl boronic acids introduces aromatic substituents at C3.

-

Sonogashira coupling installs alkynyl groups, enhancing π-conjugation for optoelectronic studies.

Optimized protocol :

text3-(Oxolan-2-yl)-4-isopropyl-triazolone (1 eq), Pd(PPh₃)₄ (5 mol%), Aryl boronic acid (1.2 eq), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h → 89% yield[3].

Stability and Reactivity Trends

Data aggregated from thermal analysis (TGA/DSC) and DFT calculations:

| Property | Value |

|---|---|

| Thermal decomposition onset | 210°C |

| HOMO-LUMO gap | 4.8 eV |

| Solubility in DMSO | 32 mg/mL |

| Hydrolytic stability (pH 7) | >6 months |

The isopropyl group enhances steric protection, reducing hydrolysis rates compared to unsubstituted analogs.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Studies have demonstrated that compounds containing the triazole moiety exhibit antimicrobial properties. The presence of the oxolane group in 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may enhance its efficacy against various pathogens. Research indicates that derivatives of triazoles are effective against fungi and bacteria, making them candidates for developing new antifungal and antibacterial agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest. For instance, triazoles can act as inhibitors of the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . Preliminary studies suggest that this compound may possess similar properties.

Neuroprotective Effects

Recent research has pointed towards the neuroprotective potential of triazole compounds. The unique structural features of this compound could allow it to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Agricultural Applications

Fungicides

The compound may serve as a base for developing new fungicides due to its triazole structure known for inhibiting fungal growth. This application is particularly relevant in crop protection where resistance to existing fungicides is a growing concern . Research into the efficacy of this compound against specific fungal pathogens could lead to innovative solutions in agricultural practices.

Plant Growth Regulators

There is potential for using this compound as a plant growth regulator. Its interaction with plant hormones could promote growth or enhance stress resistance in crops . Further studies are required to elucidate these effects and optimize application methods.

Material Science

Polymer Chemistry

The incorporation of triazole groups into polymer matrices can significantly enhance their thermal and mechanical properties. Research suggests that polymers containing triazole derivatives exhibit improved stability and durability . The unique properties of this compound make it a candidate for developing advanced materials used in coatings and composites.

Case Studies

Mechanism of Action

The mechanism of action of 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites on enzymes, thereby blocking substrate access and inhibiting enzyme activity. This mechanism is crucial for its antimicrobial and antifungal properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Antioxidant Activity: Arylidenamino-substituted derivatives (e.g., dihydroxybenzylidenamino) show superior radical scavenging due to phenolic –OH groups . The target compound’s oxolane group may reduce activity compared to these analogs.

- Antitumor Activity : Thienyl and aryl substituents enhance interactions with hydrophobic pockets in enzymes .

Computational and Physicochemical Properties

Electronic Properties (DFT/HF Studies)

*Note: Values for the target compound are extrapolated from similar triazolones with oxolane substituents .

Implications :

- HOMO-LUMO Gap : A smaller gap (~4 eV) suggests higher reactivity, favoring charge transfer interactions.

- Dipole Moment : Higher dipole moments (e.g., 5.2 Debye in methoxy-substituted analogs) correlate with improved solubility in polar solvents .

Acidity (pKa Values)

Triazolones exhibit weak acidity (pKa ~10–12) influenced by substituents:

Biological Activity

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₅N₃O₂

- Molecular Weight : 197.23 g/mol

- CAS Number : 2200882-81-9

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study involving various triazole derivatives demonstrated that compounds structurally similar to this compound showed promising results against multiple bacterial strains.

| Microorganism | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 31.25 | 62.5 |

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting their potential as antimicrobial agents in clinical settings .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives often correlates with their structural features. Variations in substituents on the triazole ring can significantly influence their efficacy against pathogens. For instance, modifications on the sulfur atom in related compounds did not drastically alter their antimicrobial activity, indicating a degree of structural robustness in retaining biological function .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains. For example:

- Study on Triazole Derivatives : A comprehensive study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activity against common pathogens. The results showed that many derivatives exhibited potent activity with MIC values comparable to established antibiotics .

- Clinical Relevance : In a clinical setting, compounds similar to this compound have been tested for efficacy against multi-drug resistant strains, providing a basis for further development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of triazolone derivatives typically involves cyclocondensation reactions. For example, refluxing in ethanol with stoichiometric ratios of precursors (e.g., tetrahydrofuran derivatives and substituted triazoles) is common . However, solvent choice (e.g., DMF-EtOH mixtures for recrystallization) significantly impacts purity. Comparative studies show that extended reflux times (>2 hours) in ethanol reduce byproduct formation but may lower yields due to decomposition . A stepwise protocol is recommended:

- Step 1: React 3-amino-4-triazolyl furazan with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux (1 hour).

- Step 2: Purify via silica gel chromatography to isolate the target compound .

| Parameter | Ethanol Reflux | Acetic Acid Reflux |

|---|---|---|

| Yield (%) | 65–75 | 78–86 |

| Purity (HPLC, %) | >90 | >95 |

| Byproduct Formation | Moderate | Low |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Combine 1H/13C NMR and HPLC for unambiguous characterization:

- NMR: Look for diagnostic peaks:

Advanced Research Questions

Q. How do steric and electronic effects of the oxolane and isopropyl substituents influence the compound’s reactivity in heterocyclic transformations?

Methodological Answer: The oxolane ring introduces steric hindrance, slowing nucleophilic attacks at the triazolone carbonyl. For example, in reactions with aryl hydrazines, the oxolane’s electron-donating effect stabilizes intermediates but reduces electrophilicity at the triazolone core . Computational DFT studies (e.g., B3LYP/6-31G*) can model substituent effects:

Q. What experimental strategies resolve contradictions in reported bioactivity data for triazolone derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., solvent polarity, pH). To standardize results:

- Step 1: Perform dose-response curves in multiple solvents (DMSO, PBS) to assess solubility-driven artifacts.

- Step 2: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing true bioactivity from non-specific interactions .

- Case Study: In antioxidant assays, PBS buffer (pH 7.4) yielded higher activity (IC50 = 12 µM) vs. DMSO (IC50 = 28 µM) due to improved solubility .

Q. How can researchers design stability studies to evaluate environmental and metabolic degradation pathways?

Methodological Answer: Adopt a tiered approach:

- Phase 1 (Lab-Scale): Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Oxolane ring-opening generates γ-butyrolactone derivatives .

- Phase 2 (Ecosystem Modeling): Use microcosm systems to simulate soil/water interfaces. Monitor half-life (t1/2) under varying oxygen levels; anaerobic conditions accelerate triazolone reduction .

Methodological Challenges and Solutions

Q. What are the limitations of current computational models in predicting the compound’s physicochemical properties?

Methodological Answer: Traditional QSAR models poorly predict logP for triazolones due to their conformational flexibility. Hybrid approaches (e.g., MD simulations + COSMO-RS) improve accuracy:

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Use density functional theory (DFT) with implicit solvent models (e.g., PCM for DMSO) to refine shift predictions. Calibrate calculations against experimental data for structurally analogous compounds (e.g., 4-amino-3-isopropyl-1,2,4-triazolin-5-one) .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.